N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-20-9-5-6-16(20)17(21-10-3-4-11-21)14-19-18(23)15-7-12-22(13-8-15)26(2,24)25/h5-6,9,15,17H,3-4,7-8,10-14H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIHDERUDXHSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its potential therapeutic applications.
The compound's molecular structure is characterized by the following properties:
| Property | Details |
|---|---|
| Chemical Formula | C19H27N3O2S |
| Molecular Weight | 361.50 g/mol |
| IUPAC Name | N-[(2R)-2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
| SMILES | Cn1cccc1C(CNS(=O)(=O)CCc2ccccc2)N3CCCC3 |
| InChIKey | CCZPYUVSMFOOJG-LJQANCHMSA-N |
This compound features a piperidine core, which is known for its significant pharmacological activities, including analgesic and anti-inflammatory effects.
Antibacterial Activity
Research has demonstrated that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies on piperidine derivatives have shown their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized compounds in related studies displayed moderate to strong antibacterial activity, suggesting that this compound may also possess similar properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease. A study reported that several synthesized derivatives showed strong inhibitory activity against urease with IC50 values significantly lower than that of standard drugs . This suggests that this compound could be a promising candidate for further development as a therapeutic agent targeting these enzymes.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound. Below are summarized findings from key research:
Study 1: Antibacterial Screening
A series of piperidine derivatives were synthesized and screened for antibacterial activity. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against Salmonella typhi . This indicates a strong potential for therapeutic use in treating bacterial infections.
Study 2: Enzyme Inhibition
Another study highlighted the inhibitory effects of synthesized compounds on urease and AChE. The best-performing compounds had IC50 values significantly lower than standard references, indicating their potential as effective enzyme inhibitors .
Study 3: Pharmacological Evaluations
Research involving the evaluation of pharmacological properties of similar compounds revealed their effectiveness in modulating immune responses by targeting PD-L1/PD-1 interactions, which are crucial for tumor immunotherapy . Although not directly tested on the compound , this highlights the importance of structural analogs in developing immune-modulating therapies.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Indole-2-carboxamide Derivatives (e.g., 27e–27i)
These compounds share a piperidine-4-carboxamide backbone but replace the methylsulfonyl and pyrrolidine/pyrrole groups with indole-based substituents. Key differences include:
| Compound ID | Substituent | Yield (%) | Biological Target |
|---|---|---|---|
| 27g | 2-(pyridin-4-yl)ethyl | 80 | Neurotropic alphavirus replication |
| 27i | 2-(pyridin-2-yl)ethyl | 10 | Neurotropic alphavirus replication |
| Target | 1-methyl-1H-pyrrol-2-yl + pyrrolidine | N/A | Hypothesized enzyme inhibition |
Enzyme Inhibitors with Pyrrolidine/Methylpyrrole Moieties
ML300 (PDB 4MDS) ML300 (N-[4-(acetylamino)phenyl]-2-(1H-benzotriazol-1-yl)-N-[(1R)-2-[(2-methylbutan-2-yl)amino]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl]acetamide) shares the 1-methyl-1H-pyrrol-2-yl group and a pyrrolidine-like structure. Key distinctions:
- Core Structure : ML300 uses a benzotriazole-acetamide scaffold, whereas the target compound employs a methylsulfonyl-piperidine framework.
- Biological Activity : ML300 inhibits SARS-CoV-2 main protease (Mpro), suggesting the methylpyrrole group may enhance protease binding. The target compound’s methylsulfonyl group could improve solubility for broader therapeutic applications .
Psychoactive Compounds with Pyrrolidine/Piperidine Cores
MDPHP and Related Derivatives Compounds like 1-(1,3-bis(oxo-5-phenyl)-2-(pyrrolidin-1-yl)hexan-1-one (MDPHP) and 1-phenyl-2-(1-pyrrolidinyl)-1-butanone () share pyrrolidine rings but lack the methylsulfonyl and piperidine-carboxamide groups.
- Structural Divergence: The target compound’s piperidine and methylsulfonyl groups differentiate it from psychoactive substances, which often feature ketone or phenyl groups for cannabinoid receptor binding .
- Pharmacological Implications: Minor structural changes (e.g., replacing a ketone with a carboxamide) can shift activity from psychoactive effects to enzyme inhibition .
Methylsulfonyl-Containing Therapeutics
Apremilast (CAS-608141-41-9)
Apremilast, a phosphodiesterase-4 inhibitor for inflammatory diseases, shares the methylsulfonyl group with the target compound.
- Functional Role : Methylsulfonyl groups in both compounds may enhance metabolic stability and solubility, critical for oral bioavailability .
- Structural Contrast : Apremilast’s isoindole-dione core differs from the target’s piperidine-pyrrolidine system, highlighting how core scaffolds dictate target specificity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of pyrrolidine and piperidine derivatives. For example, analogous compounds are synthesized by coupling substituted pyrrolidine-2-carboxamides with activated piperidine intermediates under reflux conditions using catalysts like DMAP or DCC . Intermediates are typically characterized using IR spectroscopy (to confirm carbonyl stretching at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and stereochemistry), and mass spectrometry (for molecular ion confirmation) . Yield optimization often requires controlled reaction temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies protons on the pyrrolidine and piperidine rings (δ 1.5–3.5 ppm for aliphatic protons) and aromatic protons from the methylpyrrole moiety (δ 6.0–7.0 ppm). ¹³C NMR confirms quaternary carbons (e.g., carbonyl groups at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion) and fragmentation patterns to validate substituents .
- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .
Q. What safety precautions are essential during handling and storage of this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) . Avoid skin contact; wash immediately with soap/water if exposed .
- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Monitor for crystallization or color changes, which may indicate instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct parallel assays using standardized cell lines (e.g., HEK293 or HeLa) and control compounds to validate activity thresholds. For example, discrepancies in IC₅₀ values may arise from variations in cell passage number or assay buffers .
- Metabolic Stability : Compare pharmacokinetic profiles (e.g., hepatic microsome assays) to assess if metabolite interference explains conflicting in vivo/in vitro results .
Q. What strategies are recommended for designing in vitro experiments to evaluate this compound’s interaction with CNS targets?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled ligands for dopamine or serotonin receptors) with membrane preparations from rat brain tissue. Include nonspecific binding controls (e.g., 10 µM spiperone) .
- Functional Assays : Employ cAMP or calcium flux assays in transfected CHO cells expressing human GPCRs. Normalize data to reference agonists/antagonists (e.g., clozapine for 5-HT₂A receptors) .
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the compound’s conformation in explicit solvent models (e.g., TIP3P water) at pH 2–9 to identify labile bonds (e.g., sulfonyl groups prone to hydrolysis) .
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Compare with in silico fragmentation predictions .
Q. What analytical approaches validate batch-to-batch consistency in synthesized samples?
- Methodological Answer :
- Orthogonal Analytical Techniques : Combine HPLC (for purity), DSC (to confirm melting point consistency, e.g., 172–173°C), and X-ray crystallography (for polymorph identification) .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to NMR/IR spectral data from multiple batches to detect subtle structural variations .
Safety and Ethical Considerations
Q. How should researchers mitigate risks when scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce hazardous intermediate accumulation. Monitor reaction progress in real-time with inline FTIR .
- Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal. Consult local regulations for hazardous organic waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
